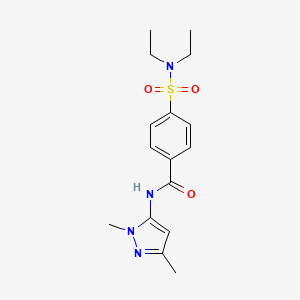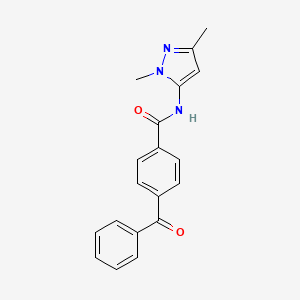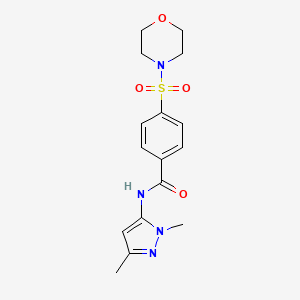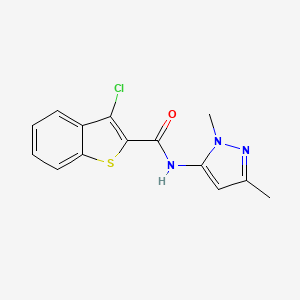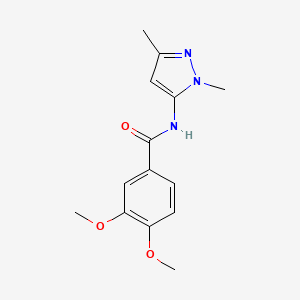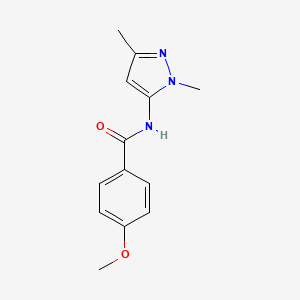
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide, also known as 4-Methoxy-N-methylpyrazole-5-carboxamide (4-MMP), is a small molecule that has been extensively studied for its potential applications in scientific research. 4-MMP is a pyrazole-based compound that is structurally related to the pyrazole-3-carboxylic acid (3-PCA). 4-MMP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the metabolism of arachidonic acid and has been implicated in inflammation and cancer. 4-MMP has been found to be a potent inhibitor of a variety of other enzymes, including phospholipase A2, lipoxygenase, and 12-lipoxygenase.
Aplicaciones Científicas De Investigación
4-MMP has been extensively studied for its potential applications in scientific research. 4-MMP has been found to be a potent inhibitor of a variety of enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2, lipoxygenase, and 12-lipoxygenase. 4-MMP has been used in a variety of studies to investigate the role of these enzymes in inflammation and cancer. 4-MMP has also been used in the study of neurological diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. 4-MMP has also been studied for its potential use in the treatment of arthritis, asthma, and other inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 4-MMP is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the metabolism of arachidonic acid and has been implicated in inflammation and cancer. 4-MMP is thought to bind to the active site of COX-2 and inhibit its activity, thus preventing the formation of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
4-MMP has been found to have a variety of biochemical and physiological effects. 4-MMP has been found to inhibit the activity of a variety of enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2, lipoxygenase, and 12-lipoxygenase. 4-MMP has also been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In animal studies, 4-MMP has been found to reduce inflammation, reduce tumor growth, and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-MMP in laboratory experiments has several advantages. 4-MMP is a potent inhibitor of a variety of enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2, lipoxygenase, and 12-lipoxygenase. 4-MMP is also relatively stable and can be stored for extended periods of time without significant degradation. However, there are also some limitations to the use of 4-MMP in laboratory experiments. 4-MMP is not water soluble and must be dissolved in organic solvents such as dimethyl sulfoxide or dimethylformamide. In addition, 4-MMP is a relatively expensive compound and is not available in large quantities.
Direcciones Futuras
The potential applications of 4-MMP are vast and there are many future directions that could be explored. One potential avenue of research is to explore the use of 4-MMP in the treatment of neurological diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Another potential area of research is to investigate the use of 4-MMP in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, further research could be conducted to explore the potential of 4-MMP as an anti-tumor agent. Finally, further research could be conducted to explore the potential of 4-MMP as an antioxidant agent.
Métodos De Síntesis
4-MMP has been synthesized using a variety of methods, including the reaction of 4-methoxybenzamide with 1,3-dimethyl-1H-pyrazol-5-yl chloride in the presence of a base. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0 to 70°C. The reaction is typically complete within 24 hours, yielding 4-MMP in yields of up to 95%.
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-8-12(16(2)15-9)14-13(17)10-4-6-11(18-3)7-5-10/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSYYELREGPPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529541.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529555.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6529556.png)
![N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529559.png)
![4-(2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzamide](/img/structure/B6529563.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(propan-2-yl)acetamide](/img/structure/B6529570.png)
![N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B6529580.png)
![N-cyclopropyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529592.png)
![6-[(2-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529607.png)
